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Compound of Interest |

3-(dimethylamino)-1-
Compound Name:

phenylpropan-1-ol; oxalic acid
CAS No.: 2375262-52-3

Cat. No.: B2868130

Get Quote
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This in-depth technical guide provides a comprehensive overview of the spectroscopic data
and methodologies essential for the characterization of 3-(dimethylamino)-1-phenylpropan-1-ol.
Designed for researchers, scientists, and professionals in drug development, this document
synthesizes theoretical predictions and practical insights to ensure robust structural verification
and quality assessment of this important pharmaceutical intermediate.

Introduction: The Significance of 3-
(Dimethylamino)-1-phenylpropan-1-ol

3-(Dimethylamino)-1-phenylpropan-1-ol is a key chiral building block in the synthesis of
numerous pharmaceutical compounds, most notably as a precursor to fluoxetine, a widely used
selective serotonin reuptake inhibitor (SSRI).[1] Its molecular architecture, featuring a hydroxyl
group, a tertiary amine, and a phenyl ring, presents a unique set of spectroscopic
characteristics. Accurate and thorough characterization of this molecule is paramount to ensure
the purity, identity, and quality of downstream active pharmaceutical ingredients (APIs). This
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guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared
(IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation of
this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-(dimethylamino)-1-
phenylpropan-1-ol is crucial for its handling, analysis, and application in synthesis.

Property Value Source
CAS Number 5554-64-3 [2][3]
Molecular Formula C11H17NO [2][3]
Molecular Weight 179.26 g/mol [2][3]
Melting Point 47-48°C [2]
Boiling Point 284.4°C [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for determining the precise structure of
organic molecules in solution. The following sections detail the expected *H and 13C NMR
spectral data for 3-(dimethylamino)-1-phenylpropan-1-ol. It is important to note that while
experimentally verified spectra from a single source are not readily available in the public
domain, the data presented here is a consolidation of predicted values, providing a reliable
reference.[2]

'H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and
their neighboring environments.
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Chemical Shift (3)

Multiplicity Integration Assignment

Ppm
) Aromatic protons
~7.20-7.40 Multiplet 5H
(CeH5s)

~4.70 - 4.90 Triplet or dd 1H CH-OH
~2.30 - 2.50 Multiplet 2H CH2-N
~2.20 Singlet 6H N(CHs)2
~1.80 - 2.00 Multiplet 2H CH-CHz2-CH:z
Variable Broad Singlet 1H OH

3C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the

molecule.

Chemical Shift (8) ppm

Assignment

~143 Quaternary aromatic carbon (C-Ar)
~128 Aromatic CH

~127 Aromatic CH

~126 Aromatic CH

~74 CH-OH

~58 CH2-N

~45 N(CHs)2

~38 CH2-CH:2

Experimental Protocol for NMR Spectroscopy

Sample Preparation:
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» Dissolve approximately 10-20 mg of 3-(dimethylamino)-1-phenylpropan-1-ol in 0.5-0.7 mL of
deuterated chloroform (CDCIs) or deuterated methanol (CDsOD).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (6 0.00 ppm).
Instrumentation:
e A 400 MHz or higher field NMR spectrometer.

IH NMR Acquisition:

Acquire the spectrum with a spectral width of approximately 15 ppm.

Employ a standard 30° or 45° pulse angle.

Set the relaxation delay to at least 1 second.

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise
ratio.

13C NMR Acquisition:

Acquire the spectrum with a spectral width of approximately 220 ppm.

Utilize a proton-decoupled pulse sequence.

A longer relaxation delay (2-5 seconds) may be necessary for the full observation of
quaternary carbons.

A significantly larger number of scans (e.g., 1024 or more) will be required due to the low
natural abundance of the 13C isotope.

Data Processing:
» Process the raw free induction decay (FID) using appropriate software.

e This involves Fourier transformation, phase correction, baseline correction, and accurate
integration of the signals.
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Caption: A streamlined workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional
groups within a molecule.

Frequency Range (cm~?) Intensity Assignment
3400 - 3200 Strong, Broad O-H stretch (alcohol)
3100 - 3000 Medium C-H stretch (aromatic)
3000 - 2850 Medium C-H stretch (aliphatic)
1600, 1495, 1450 Medium to Weak C=C stretch (aromatic ring)
C-N stretch (amine) and C-O
1260 - 1000 Strong
stretch (alcohol)
C-H out-of-plane bend
760, 700 Strong

(monosubstituted benzene)

Experimental Protocol for IR Spectroscopy

Sample Preparation:
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o KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and
press into a thin, transparent pellet.

e Thin Film: If the sample is a low-melting solid or an oil, a thin film can be prepared between
two salt plates (e.g., NaCl or KBr).

Instrumentation:
e A Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition:

o Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt
plates.

e Record the sample spectrum over a range of 4000 to 400 cm™1,
» Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
Data Processing:

e The instrument's software will automatically ratio the sample spectrum against the
background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers valuable
structural information through the analysis of its fragmentation pattern.

For 3-(dimethylamino)-1-phenylpropan-1-ol, the molecular ion peak (M*) is expected at an m/z
of 179. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule
[M+H]* at m/z 180 is often observed.

Proposed Fragmentation Pathway

A plausible fragmentation pattern under electron ionization (El) is initiated by the loss of an
electron to form the molecular ion. Subsequent fragmentation can occur via several pathways,
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with the most likely being alpha-cleavage adjacent to the oxygen and nitrogen atoms.

B-cleavage [CsHsCHOH]*
m/z = 107
A
-cl v
a-cleavage [CH2(CH2)N(CHs)2]* Loss of CH2 [CH2N(CH3)2]*
m/z =72 m/z =58

[C11H17NO]+ \l
m/z =179

Click to download full resolution via product page

Caption: A proposed mass spectrometry fragmentation pathway for 3-(dimethylamino)-1-
phenylpropan-1-ol.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as methanol or acetonitrile.

Instrumentation:

e A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or El) and
mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition (ESI-MS):

¢ Introduce the sample solution into the ion source via direct infusion or through a liquid
chromatography (LC) system.

e Acquire the spectrum over a mass range that includes the expected molecular ion (e.g., m/z
50-300).

Data Acquisition (EI-MS):

« Introduce the sample into the ion source (often via a direct insertion probe or a gas
chromatograph).
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e Use a standard electron energy of 70 eV.
e Acquire the spectrum over a similar mass range.
Data Processing:

e The instrument's software will generate the mass spectrum, displaying the relative
abundance of ions at different mass-to-charge ratios.

Conclusion: A Multi-faceted Approach to Structural
Verification

The robust characterization of 3-(dimethylamino)-1-phenylpropan-1-ol is achieved through the
synergistic application of NMR, IR, and MS techniques. While NMR provides the detailed
carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS
establishes the molecular weight and provides corroborating structural information through
fragmentation analysis. This guide provides the foundational spectroscopic data and
experimental protocols to enable researchers and scientists to confidently verify the structure
and purity of this critical pharmaceutical intermediate, ensuring the integrity of their research
and development endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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